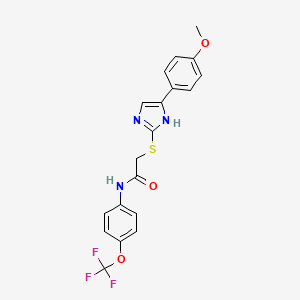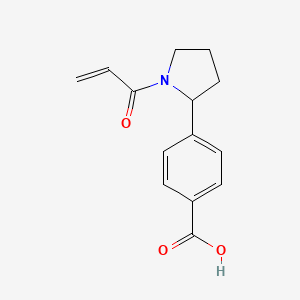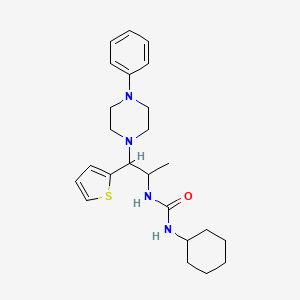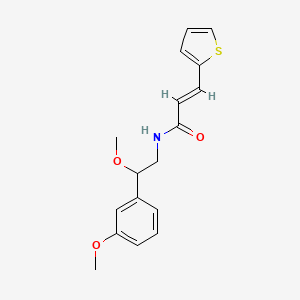![molecular formula C15H20BrN3O B2679461 (5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone CAS No. 1153654-63-7](/img/structure/B2679461.png)
(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BCDM and has been synthesized using various methods. BCDM has shown promise in its mechanism of action and its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Scalable Production
A study by Pippel et al. (2011) discusses scalable syntheses of two potent H3 antagonists, highlighting the evolution of synthesis processes to minimize production costs. This research demonstrates the compound's relevance in pharmaceutical manufacturing, where efficiency and scalability are crucial for drug development. The third-generation process mentioned indicates ongoing efforts to refine synthesis methods for such compounds, potentially including (5-Bromo-pyridin-3-yl)-(4-cyclobutyl-[1,4]diazepan-1-yl)-methanone (Pippel, Mills, Pandit, Young, Zhong, Villani, & Mani, 2011).
Histamine H3 Receptor Antagonism
Logan et al. (2012) investigated the blockade of the brain histamine H3 receptor by JNJ-39220675, a compound structurally related to this compound. This research is significant for understanding the compound's potential in treating alcohol-related behaviors and possibly other disorders. The study used PET imaging with [11C]GSK189254 to measure histamine H3 receptor availability, providing insights into how such compounds can penetrate the blood-brain barrier and affect receptor occupancy (Logan, Carruthers, Letavic, Sands, Jiang, Shea, Muench, Xu, Carter, King, & Fowler, 2012).
Chemical Modifications and Derivatives
The chemical structure and properties of this compound allow for various modifications, leading to the synthesis of derivatives with potential therapeutic applications. Studies on related compounds, such as those by Pippel et al. (2010) on the synthesis of a hydroxyproline-based H3 receptor antagonist, reveal the importance of stereochemistry and the strategic manipulation of core structures for drug development. Such research underscores the compound's versatility and its role in creating more effective pharmaceuticals (Pippel, Young, Letavic, Ly, Naderi, Soyode-Johnson, Stocking, Carruthers, & Mani, 2010).
Propriétés
IUPAC Name |
(5-bromopyridin-3-yl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-6-2-5-18(7-8-19)14-3-1-4-14/h9-11,14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBZVOCNGXGXLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-methoxy-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2679381.png)




![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2679388.png)


![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2679394.png)
![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2679397.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-furylmethyl)butanamide](/img/structure/B2679401.png)